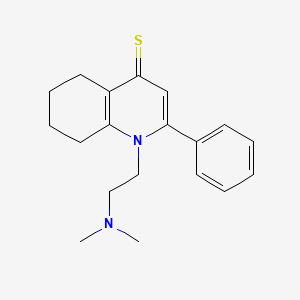

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

Description

1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a tetrahydroquinoline derivative characterized by a sulfur-containing thione group at position 4, a phenyl substituent at position 2, and a 2-(dimethylamino)ethyl group at position 1. The tetrahydroquinoline core consists of a partially saturated bicyclic structure (benzene fused with a hydrogenated pyridine ring). Its molecular formula is C₁₉H₂₄N₂S, with a molecular weight of 312.42 g/mol.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S/c1-20(2)12-13-21-17-11-7-6-10-16(17)19(22)14-18(21)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEJVRZMMOBQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=S)C=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline framework substituted with a dimethylaminoethyl group and a phenyl moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with multiple cellular pathways:

- Topoisomerase Inhibition : Similar to other quinoline derivatives, it has been shown to exhibit cytotoxicity through the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. Studies indicate that the compound may act as a mixed inhibitor of topoisomerase I and II, leading to apoptosis in cancer cells .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. The radical scavenging activity was evaluated using various assays, showing comparable effects to established antioxidants like ascorbic acid .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by modulating inflammatory cytokines and pathways. This effect is particularly relevant in conditions where inflammation plays a critical role .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound induces cell cycle arrest and apoptosis. It was found effective against murine leukemia cells and exhibited potent cytotoxicity with IC50 values comparable to known chemotherapeutics .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated significant growth inhibition with an IC50 value of approximately 15 µM against breast cancer cells .

- Antioxidant Efficacy : In experiments assessing antioxidant capacity using DPPH and ABTS assays, the compound exhibited notable free radical scavenging activity, outperforming some standard antioxidants .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs from diverse heterocyclic classes, focusing on structural features, synthesis, and properties.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Core Heterocycle

- Tetrahydroquinoline (Target): Contains one nitrogen atom in the bicyclic system, offering moderate basicity and planar aromatic regions for π-π interactions.

- Tetrahydroquinazoline () : Incorporates two nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This may enhance binding to biological targets like enzymes or receptors.

Thione Position

- The target’s thione at position 4 contrasts with analogs like the 2-thione in dihydrothiazines () and 2-thione in tetrahydroquinoline derivatives (). Position 4 in the target may influence electron distribution, altering reactivity in nucleophilic/electrophilic reactions.

Substituent Effects

- Dimethylaminoethyl (Target): Enhances solubility in acidic conditions via protonation. Comparable groups in (dimethylaminophenyl) suggest improved bioavailability.

- Furan () : Introduces oxygen-based polarity, affecting solubility and metabolic pathways.

Q & A

Q. What are the common synthetic routes for 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions using precursors like 1,3-cyclohexanedione or dimedone. Key steps include:

- Nucleophilic substitution at the tetrahydroquinoline scaffold to introduce the dimethylaminoethyl group.

- Thionation using reagents like Lawesson’s reagent or phosphorus pentasulfide to replace carbonyl oxygen with sulfur. Optimization involves controlling temperature (50–80°C), solvent polarity (e.g., ethanol or DMF), and reaction time (12–48 hours) to improve yields (60–75%) . Chromatographic purification (silica gel or flash chromatography) ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

Structural confirmation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to assign protons and carbons, particularly distinguishing thione (C=S) signals (~200 ppm in ¹³C NMR) .

- HRMS : To verify molecular ion peaks and isotopic patterns.

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for analogous dihydropyrimidine-thiones . Purity is assessed via HPLC (≥98% area) and melting point consistency .

Q. What are the typical biological targets or assays used to evaluate the pharmacological potential of this compound?

Common assays include:

- Antiparasitic activity : In vitro growth inhibition against Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness) at IC₅₀ values <10 µM .

- Cytotoxicity screening : L6 rat skeletal myoblast cells to assess selectivity indices (SI >10 indicates therapeutic potential) .

- Anticancer assays : MTT viability tests on colorectal or leukemia cell lines, with IC₅₀ comparisons to standard chemotherapeutics .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

Discrepancies often arise from:

- Variability in assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., CLSI guidelines) reduces inter-lab variability.

- Structural modifications : Minor substituent changes (e.g., methoxy vs. nitro groups) drastically alter bioactivity. Cross-referencing with analogs (e.g., tetrahydro-thienoquinolines) clarifies structure-activity relationships .

- Purity verification : Impurities >2% can skew results. Re-evaluate using orthogonal methods (e.g., LC-MS vs. NMR) .

Q. What strategies are employed to modify the compound's structure to enhance its bioactivity or reduce cytotoxicity?

Key strategies include:

- Side-chain functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .

- Heterocyclic fusion : Synthesizing thieno[2,3-b]quinoline derivatives to enhance π-π stacking with biological targets .

- Prodrug approaches : Esterification of thiol groups (e.g., ethyl 2-sulfanylacetate) to improve solubility and reduce off-target effects .

Q. What computational or experimental methods are used to elucidate the mechanism of action of this compound?

Mechanistic studies involve:

- Molecular docking : Predicting binding affinities to enzymes like Plasmodium dihydroorotate dehydrogenase (DHODH) .

- Surface plasmon resonance (SPR) : Quantifying interactions with target proteins (e.g., Kd values <1 µM for kinase inhibition) .

- Gene expression profiling : RNA-seq to identify pathways (e.g., apoptosis or oxidative stress) modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.